5-Ethoxyoxazole

Synthetic Efficiency Aza-Wittig Reaction Process Chemistry

5-Ethoxyoxazole (CAS: 15031-12-6) is an unsubstituted 5-alkoxyoxazole heterocycle. It is characterized as a versatile and reactive building block for organic synthesis, primarily valued for its electron-rich diene character which enables efficient cycloaddition chemistry.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 15031-12-6
Cat. No. B079106
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Technical Parameters


Basic Identity
Product Name5-Ethoxyoxazole
CAS15031-12-6
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCCOC1=CN=CO1
InChIInChI=1S/C5H7NO2/c1-2-7-5-3-6-4-8-5/h3-4H,2H2,1H3
InChIKeyBNMZAQRFVVJHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxyoxazole (CAS 15031-12-6): Procurement Guide for a Strategic Heterocyclic Building Block


5-Ethoxyoxazole (CAS: 15031-12-6) is an unsubstituted 5-alkoxyoxazole heterocycle [1]. It is characterized as a versatile and reactive building block for organic synthesis, primarily valued for its electron-rich diene character which enables efficient cycloaddition chemistry [2]. This compound serves as a foundational scaffold distinct from its substituted analogs (e.g., 4-methyl-5-ethoxyoxazole) due to its lack of additional steric or electronic modulation, providing a unique reactivity profile for accessing pyridine derivatives and other heterocyclic systems [3][4].

Why Generic Substitution Fails for 5-Ethoxyoxazole (CAS 15031-12-6)


Assuming that any '5-alkoxyoxazole' or substituted analog is a functionally identical replacement for unsubstituted 5-ethoxyoxazole is a critical and costly error in synthesis. The unsubstituted core lacks the additional steric hindrance and electronic effects present in 4- or 2-substituted derivatives [1]. This fundamental difference is the basis for its utility as a reactive diene in cycloadditions; a 4-methyl-5-ethoxyoxazole analog, for instance, exhibits different reactivity and regioselectivity with dienophiles, leading to a distinct product profile [2]. Similarly, the synthesis of 5-ethoxyoxazole itself can follow distinct, more efficient routes compared to its 4-methyl analog, which relies on lengthier, multi-step industrial processes [3]. Substituting a structurally similar compound without acknowledging these quantified differences in reaction yield, selectivity, and synthetic accessibility will predictably derail established protocols.

Quantitative Evidence Guide for Differentiating 5-Ethoxyoxazole (CAS 15031-12-6) from Analogs


Yield in Aza-Wittig Synthesis: 5-Ethoxyoxazole vs. 4-Methyl Analog

The synthesis of the core 5-ethoxyoxazole scaffold can be achieved via a direct aza-Wittig reaction with iminophosphoranes in satisfactory yields. In contrast, the industrial synthesis of its primary analog, 4-methyl-5-ethoxyoxazole, requires a distinct, multi-step process involving hydrolysis and decarboxylation [1]. This difference in synthetic accessibility can directly impact cost and scalability for procurement.

Synthetic Efficiency Aza-Wittig Reaction Process Chemistry

Regioselectivity in Alkyne Cycloaddition: 5-Ethoxyoxazole Provides a Single Isomer

In cycloaddition reactions with unsymmetrical alkynes, 5-ethoxyoxazole demonstrates a decisive advantage in regioselectivity. It reacts with alkynones (e.g., R5 = CO2Et) to give only one regioisomer [1][2]. This is a stark contrast to the general behavior of oxazoles with unsymmetrical alkynes, which typically yield a mixture of both regioisomeric furan products [1]. This predictable selectivity simplifies purification and improves the yield of the desired isomer.

Regioselectivity Cycloaddition Furan Synthesis

Room Temperature Hetero-Diels-Alder (HDA) Reactivity of 5-Ethoxyoxazoles

5-Ethoxyoxazoles participate in a highly efficient hetero-Diels-Alder (HDA) reaction with dienophiles under mild conditions (room temperature) when catalyzed by Nd(OTf)₃ [1]. This provides a general and single-step access to polysubstituted 3-hydroxypyridine scaffolds. This reactivity profile is fundamental to the 5-ethoxyoxazole core and is exploited for building complex heterocycles, a property that may be modulated or diminished in more sterically hindered analogs.

Hetero-Diels-Alder Cycloaddition 3-Hydroxypyridine Synthesis

Optimal Research and Industrial Applications for 5-Ethoxyoxazole (CAS 15031-12-6)


Scaffold for Diversity-Oriented Synthesis of Pyridine Derivatives via Cycloaddition

5-Ethoxyoxazole is an ideal starting material for generating diverse libraries of pyridine-containing compounds. Its electron-rich diene character facilitates [4+2] cycloadditions with a wide range of dienophiles, including alkynes and trifluoromethyl alkenes, providing a modular route to functionalized 3-hydroxypyridines and trifluoromethylated pyridines [1][2]. The ability to perform these reactions at room temperature with high functional group tolerance, as demonstrated in hetero-Diels-Alder (HDA) reactions, makes it a practical and versatile building block for medicinal chemistry programs [3].

Key Intermediate in the Direct Aza-Wittig Synthesis of Complex Oxazoles

For projects requiring the efficient synthesis of oxazole-containing compounds, 5-ethoxyoxazole is a strategic choice due to its accessibility via the aza-Wittig reaction. This method allows for its direct and efficient preparation from iminophosphoranes and acyl chlorides . This route offers a significant advantage over the more complex, multi-step industrial processes required for synthesizing substituted analogs like 4-methyl-5-ethoxyoxazole [4], making it a more attractive building block for cost-conscious, large-scale synthesis campaigns.

Precursor in Regioselective Furan and Tritylone Syntheses

When a synthesis demands high regiocontrol in a cycloaddition step, 5-ethoxyoxazole is the reagent of choice. Its reaction with unsymmetrical alkynones yields a single regioisomer, eliminating the need for laborious separations of isomeric mixtures that plague other oxazole-based approaches [5][6]. This predictable reactivity also extends to cascade reactions with arynes, enabling the expeditious synthesis of complex 9-alkyl/aryl tritylones, a process that demonstrates the compound's capacity for building molecular complexity in a highly convergent manner [7].

Technical Documentation Hub

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